O,O-Diethyl chlorothiophosphate (also known as O,O′-Diethylthiophosphoric chloride or Diethyl phosphorochloridothionate) holds historical significance in scientific research due to its role as a precursor in the development of the first successful insecticides, specifically organophosphate insecticides.
In the mid-20th century, scientists investigated various organic compounds searching for effective insect control solutions. During this research, Gerhard Schrader, a German chemist, synthesized O,O-Diethyl chlorothiophosphate in 1936. This compound, although not directly used as an insecticide itself, played a crucial role in the development of Parathion, the first commercially successful organophosphate insecticide, introduced in 1944. ()
Following its historical role, O,O-Diethyl chlorothiophosphate has been used in scientific research for various purposes, including:
Diethyl chlorothiophosphate is an organophosphorus compound with the chemical formula CHClOPS. It appears as a colorless liquid with a characteristic odor and is known for its corrosive properties and high toxicity, particularly as a cholinesterase inhibitor. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the creation of various phosphate esters and pesticides .
This reaction highlights its role as a reagent for the phosphorylation of alcohols, amines, and carboxylates. Additionally, it can react with sodium carbonate to form diethyl phosphorochloridate, further showcasing its versatility in organic synthesis .
The biological activity of diethyl chlorothiophosphate is primarily characterized by its toxicity. As an organophosphate, it functions as a potent inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine in synapses. This inhibition can result in symptoms such as muscle spasms, respiratory distress, and potentially fatal outcomes if exposure occurs through inhalation or skin contact. Acute exposure may also lead to gastrointestinal disturbances and neurological symptoms .
Diethyl chlorothiophosphate can be synthesized through the chlorination of diethyl phosphite using carbon tetrachloride in a reaction known as the Atherton–Todd reaction. This method allows for the production of the compound while maintaining its structural integrity for subsequent applications in organic chemistry .
Diethyl chlorothiophosphate has several applications, including:
Research on diethyl chlorothiophosphate interactions primarily focuses on its toxicological effects. Studies indicate that exposure can lead to severe respiratory symptoms, skin irritation, and neurological impairments. The compound's reactivity with various biological systems has been extensively studied to understand its mechanism of toxicity better. For instance, interactions with cholinergic receptors have been documented, emphasizing the need for protective measures when handling this compound .
Diethyl chlorothiophosphate shares similarities with other organophosphorus compounds but possesses unique characteristics that differentiate it from them. Below is a comparison table highlighting some similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Diethyl phosphorochloridate | CHClOP | Used mainly for phosphorylation reactions |
| Diethyl chlorophosphate | CHClOP | Less toxic than diethyl chlorothiophosphate |
| Diethyl thiophosphate | CHOPS | Primarily used in pesticide formulations |
| Dimethyl chlorothiophosphate | CHClOPS | Similar structure but different methyl groups |
Diethyl chlorothiophosphate stands out due to its specific reactivity patterns and higher toxicity compared to these similar compounds. Its role as a cholinesterase inhibitor makes it particularly hazardous, necessitating careful handling and usage protocols .
The Atherton-Todd reaction is a well-established method for synthesizing chlorophosphates but is not directly applicable to thiophosphate derivatives. This reaction involves the chlorination of dialkyl phosphites using carbon tetrachloride (CCl₄) in the presence of a base, typically triethylamine or sodium hydride, to generate reactive dialkyl chlorophosphate intermediates. While this method is pivotal for producing chlorophosphates like diethyl chlorophosphate, its mechanism differs significantly for thiophosphates due to sulfur’s distinct reactivity.
Key steps in the Atherton-Todd reaction include:
For thiophosphates, analogous reactions are not reported. Instead, alternative routes leveraging sulfur-rich precursors dominate.
Diethyl chlorothiophosphate is primarily synthesized via phosphorus pentasulfide (P₂S₅)-based methods, which offer high yields and industrial scalability.
Formation of Diethyl Dithiophosphoric Acid:
P₂S₅ reacts with ethanol in a 1:2 molar ratio to produce O,O-diethyl dithiophosphoric acid and hydrogen sulfide (H₂S):
$$ \text{P}2\text{S}5 + 4 \text{C}2\text{H}5\text{OH} \rightarrow 2 (\text{C}2\text{H}5\text{O})2\text{PS}2\text{H} + \text{H}_2\text{S} $$
This step is critical for generating the thiophosphoric acid intermediate.
Chlorination:
The dithiophosphoric acid is chlorinated using chlorine gas (Cl₂) or bromotrichloromethane (CHCl₃Br). Chlorination occurs under catalytic conditions (e.g., zinc chloride or phosphorus trichloride) to form diethyl chlorothiophosphate.
| Reagent/Condition | Function | Yield | Source |
|---|---|---|---|
| P₂S₅ + Ethanol | Forms diethyl dithiophosphoric acid | >85% | |
| Cl₂ or CHCl₃Br | Chlorinates dithiophosphoric acid | 70–90% | |
| ZnCl₂/FeCl₂ (Catalyst) | Enhances reaction efficiency | N/A |
Purification Challenges:
Deuterated forms of diethyl chlorothiophosphate are synthesized for analytical applications, such as internal standards in gas chromatography-mass spectrometry (GC-MS).
Key Advantages:
Diethyl chlorothiophosphate serves as a pivotal intermediate in synthesizing organophosphate pesticides, including Flupyrazofos and Chlorpyrifos. These compounds function as acetylcholinesterase inhibitors, disrupting neurotransmitter activity in pests [1] [5].
Chlorpyrifos synthesis involves the nucleophilic substitution of DECTP with 3,5,6-trichloro-2-pyridinol under basic conditions, forming the thiophosphate ester linkage critical for insecticidal activity [5]. Similarly, Flupyrazofos derives from DECTP through sequential reactions with fluorinated pyrazole intermediates, enhancing its selectivity toward rice pests [1].
Table 1: Pesticides Synthesized Using Diethyl Chlorothiophosphate
| Compound | Target Pest | Key Structural Feature |
|---|---|---|
| Chlorpyrifos | Coleoptera, Diptera | Thiophosphate-pyridinyl linkage |
| Flupyrazofos | Hemiptera | Fluorinated pyrazole moiety |
The electrophilic phosphorus center in DECTP facilitates efficient coupling with heterocyclic alcohols, enabling scalable production of these agrochemicals [6].
In pharmaceutical synthesis, DECTP is utilized to construct phosphoramidate and thiophosphate derivatives, which are integral to neurological drug development. For instance, cholinesterase inhibitors mimicking organophosphorus nerve agents have been synthesized via DECTP-mediated phosphorylation of serine residues [2].
The Atherton–Todd reaction, which involves chlorination of phosphite esters, has been adapted using DECTP to generate enantiomerically pure phosphoramidates. These compounds are investigated for modulating neurotransmitter pathways in Alzheimer’s disease models [2]. Additionally, DECTP’s thiophosphate group enhances the metabolic stability of prodrugs, as seen in antiviral nucleotide analogs [4].
DECTP’s high phosphorus content (16.4% by mass) and thermal stability make it effective in flame-retardant formulations. It acts through both gas-phase radical quenching and condensed-phase char formation mechanisms. When incorporated into polymer matrices, DECTP decomposes at 230°C, releasing phosphoric acid derivatives that dilute flammable gases [1] [3].
Table 2: Flame Retardant Performance of DECTP in Polyethylene
| Loading (% w/w) | Limiting Oxygen Index (%) | Char Residue (%) |
|---|---|---|
| 10 | 28.5 | 15.2 |
| 15 | 32.1 | 18.7 |
Industrial applications include ethylene-vinyl acetate (EVA) cables and polyurethane foams, where DECTP reduces peak heat release rates by 40–60% [3].
DECTP enables the synthesis of 1,4-phthalazine-bis(hydrazones) through tandem phosphorylation and cyclocondensation reactions. These derivatives exhibit broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus by inhibiting ergosterol biosynthesis [4].
In a representative pathway, DECTP reacts with phthalazine dihydrazine to form bis(thiophosphate) intermediates, which undergo oxidative coupling to yield hydrazone-linked macrocycles. The sulfur atom enhances membrane permeability, as demonstrated by 90% growth inhibition at 10 µM concentrations [4].
Recent advancements include DECTP-functionalized molecularly imprinted polymers (MIPs) for selective adsorption of thiophosphate contaminants in water. These MIPs achieve detection limits of 0.1 ppb in riverine systems, outperforming traditional solid-phase extraction [6].
The Atherton-Todd reaction represents one of the most extensively studied transformations in organophosphorus chemistry, particularly relevant to diethyl chlorothiophosphate synthesis [1] [2]. Initially discovered in 1945 by F. R. Atherton, H. T. Openshaw, and A. R. Todd, this reaction involves the conversion of dialkyl phosphites to dialkyl chlorophosphates in the presence of carbon tetrachloride and a base [1] [3]. The mechanistic understanding of this reaction has undergone significant evolution over the past eight decades.
The original mechanistic proposal by Atherton and Todd in 1945 suggested a two-step pathway involving the formation of dialkyl trichloromethylphosphonate as an intermediate species [2] [3]. This initial mechanism was based on analogies to the Reimer-Tiemann reaction and the known reactivity patterns of carbon tetrachloride with other nucleophiles. However, this proposal was subsequently revised in 1947 when the same authors suggested an alternative pathway involving direct formation of dialkyl chlorophosphate intermediates [2].
Table 1: Evolution of Atherton-Todd Reaction Mechanisms
| Mechanism | Key Intermediate | Rate Determining Step | Evidence | Status |
|---|---|---|---|---|
| Mechanism 1 (1945) | Dialkyl trichloromethylphosphonate | Nucleophilic substitution on P | Similarity to Reimer-Tiemann reaction | Discredited |
| Mechanism 2 (1947) | Dialkyl chlorophosphate | Phosphorylation of nucleophile | Enhanced rate with CBrCl₃ | Generally accepted |
| Steinberg Pathway I (1950) | Phosphite anion attack on CCl₄ | Phosphite + CCl₄ reaction | Kinetic studies, triethylamine catalysis | Partially supported |
| Steinberg Pathway II (1950) | Base attack on CCl₄ first | Amine + CCl₄ reaction | Alternative kinetic pathway | Alternative possibility |
| Engel et al. (1985) | No trichloromethyl intermediate detected | Chlorophosphate formation | CPG analysis, no trichloromethyl detected | Strongly supported |
| Georgiev et al. (1993) | Dealkylation followed by chlorophosphate formation | Deprotonation of phosphite | Ab initio calculations (HF-6.31G*) | Computationally validated |
| Recent Studies (2014) | Salt formation [amine·Cl]⁺CCl₃⁻ | Intermediate formation | Salt formation with base | Recent mechanistic insight |
The work of Steinberg in 1950 provided the first detailed kinetic analysis of the Atherton-Todd reaction [2]. Steinberg proposed two distinct mechanistic pathways: one involving direct nucleophilic attack of the deprotonated dialkyl phosphite on carbon tetrachloride, and another involving preliminary attack of the base on carbon tetrachloride. While kinetic data could not definitively distinguish between these pathways, Steinberg's work established that triethylamine functions as a catalyst rather than a stoichiometric reagent [3].
Contemporary mechanistic studies have employed both computational and advanced analytical techniques to elucidate the reaction pathway. Engel and colleagues in 1985 used carbon-13 NMR spectroscopy to demonstrate that diethyl trichloromethylphosphonate, previously proposed as an intermediate, could not be detected under typical reaction conditions [2]. This finding strongly supported the chlorophosphate pathway over the trichloromethyl mechanism.
Georgiev et al. conducted comprehensive ab initio calculations at the HF-6.31G* level of theory, providing computational support for a mechanism involving initial dealkylation of dimethyl phosphite by an amine, followed by deprotonation and subsequent reaction with carbon tetrachloride [3]. Their calculations revealed that the mechanism proceeds through a series of ionic intermediates rather than radical species.
Recent studies from 2014 have proposed a refined mechanism involving salt formation between carbon tetrachloride and the base, generating [amine·Cl]⁺CCl₃⁻ species [4] [5]. The trichloromethanide anion [CCl₃⁻] subsequently deprotonates dialkyl hydrogen phosphonate to form chloroform and a dialkyl phosphonate anion [(RO)₂P(O)]⁻, which then reacts with the chlorine cation to furnish the dialkyl chlorophosphate product [4].
The stereochemical outcome of the Atherton-Todd reaction has important implications for the synthesis of chiral organophosphorus compounds. Studies using deuterium-labeled substrates and chiral phosphites have revealed that the reaction proceeds with predominant inversion of configuration at phosphorus, consistent with an SN2-type mechanism at the phosphorus center [6]. However, the degree of stereochemical retention can vary depending on the nature of the base, solvent, and temperature conditions employed.
Diethyl chlorothiophosphate participates in a wide range of nucleophilic substitution reactions, serving as an electrophilic phosphorylating agent [7] [8]. The mechanistic pathways for these transformations depend critically on the nature of the nucleophile, the leaving group, and the reaction conditions employed.
Nucleophilic substitution reactions at phosphorus centers can be broadly classified into two main categories: concerted mechanisms proceeding through a single transition state, and stepwise mechanisms involving trigonal bipyramidal pentacoordinate (TBP-5C) intermediates. The distinction between these pathways has been elucidated through extensive kinetic and stereochemical studies.
Table 2: Nucleophilic Substitution Mechanisms at Phosphorus Centers
| Substrate Type | Mechanism | Stereochemistry | Key Evidence | Rate Enhancement Factors |
|---|---|---|---|---|
| P=O Chlorophosphates | Concerted SN2(P) | Inversion | Linear Brönsted plots, βnuc = 0.68 | 10⁶ - 10⁸ |
| P=S Chlorothiophosphates | Stepwise via TBP-5C intermediate | Retention (frontside) or Inversion | Biphasic Brönsted plots | 10⁴ - 10⁷ |
| Phosphate Monoesters | Addition-elimination | Inversion | Isotope effects, bond orders | 10¹⁵ - 10¹⁷ |
| Phosphate Diesters | Direct displacement | Inversion | Cross-interaction constants | 10⁸ - 10¹² |
| Phosphate Triesters | Concerted displacement | Inversion | Kinetic isotope effects | 10⁶ - 10⁹ |
| Phosphorothioate Esters | Variable (concerted/stepwise) | Mixed stereochemical outcomes | Stereochemical analysis | 10⁵ - 10⁸ |
| Mixed Phosphonate Esters | Depends on leaving group | Variable | Structure-reactivity relationships | 10⁷ - 10¹¹ |
Extensive kinetic studies have been conducted on the reactions of diethyl chlorothiophosphate with various nucleophiles [8]. These investigations have revealed significant differences in reactivity patterns compared to the corresponding phosphate analogs. The reactions with substituted anilines in acetonitrile at 55°C exhibit linear free energy relationships with Hammett substituent constants, indicating a concerted mechanism for most nucleophiles [8].
Table 3: Kinetic Parameters for Diethyl Chlorothiophosphate Reactions
| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Brönsted β Value | Activation Energy (kJ/mol) | Solvent Effect |
|---|---|---|---|---|
| Anilines (various X-substituents) | 1.2 × 10³ to 4.8 × 10⁴ | 0.89 ± 0.05 | 42 ± 3 | Moderate |
| Pyridines (3-CN to 4-NH₂) | 2.1 × 10² to 1.9 × 10⁵ | 0.65 (basic) / 1.12 (weakly basic) | 38 ± 4 | Significant |
| Hydroxide ion | 8.4 × 10⁶ | N/A | 28 ± 2 | Large |
| Water | 3.2 × 10⁻² | N/A | 67 ± 5 | Small |
| Alcohols (primary) | 1.5 × 10² to 8.9 × 10³ | 0.72 ± 0.08 | 45 ± 4 | Moderate |
| Alcohols (secondary) | 2.1 × 10¹ to 3.4 × 10³ | 0.64 ± 0.12 | 52 ± 6 | Large |
| Thiols | 4.2 × 10⁴ to 1.1 × 10⁶ | 0.93 ± 0.07 | 35 ± 3 | Small |
The Brönsted linear free energy relationships for these reactions reveal mechanistic insights through the β values obtained. For aniline nucleophiles, the β value of 0.89 ± 0.05 indicates significant bond formation in the transition state, consistent with a concerted mechanism [8]. However, reactions with pyridines show more complex behavior, with different β values for strongly basic versus weakly basic nucleophiles, suggesting a mechanistic changeover.
Primary kinetic isotope effects involving deuterated nucleophiles have provided detailed information about transition state structures in phosphorylation reactions [8]. For reactions of diethyl chlorothiophosphate with anilines, primary isotope effects of kH/kD = 1.11-1.13 have been observed, indicating partial hydrogen transfer in the transition state [8]. These values are consistent with either a concerted mechanism with a relatively early transition state or a stepwise mechanism with rate-limiting nucleophilic attack.
Secondary isotope effects at non-bridging oxygen positions have been particularly informative for distinguishing between phosphate and phosphorothioate mechanisms. The observation of both normal and inverse secondary isotope effects in phosphorothioate reactions suggests more complex bonding changes compared to their phosphate analogs.
The influence of solvent on reaction mechanisms has been extensively studied, revealing that protic solvents generally favor stepwise mechanisms while aprotic solvents promote concerted pathways. Studies in ionic liquids have shown that these media can significantly alter both reaction rates and mechanisms through specific solvation effects. The addition of 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide to traditional organic solvents results in rate enhancements due to decreased activation enthalpy, though this is partially offset by decreased activation entropy.
The mechanistic chemistry of organophosphorus compounds, including diethyl chlorothiophosphate, has been the subject of numerous controversies and debates over the past several decades. These disagreements have often stemmed from conflicting experimental observations, varying interpretations of kinetic data, and the inherent complexity of phosphorus reaction mechanisms.
One of the most persistent controversies concerns the relative reactivity of phosphorothioate compounds compared to their phosphate analogs. Early studies suggested that the substitution of sulfur for oxygen should decrease reactivity due to the weaker P=S bond compared to P=O. However, subsequent investigations have revealed that phosphorothioates can actually exhibit enhanced reactivity toward certain nucleophiles, particularly those containing sulfur or selenium.
Table 4: Controversial Aspects in Mechanistic Understanding
| Controversial Aspect | Conflicting Views | Research Groups | Resolution Status | Key Studies |
|---|---|---|---|---|
| P=S vs P=O Reactivity | Thiophosphates more/less reactive than phosphates | Lee et al. vs Hengge et al. | Partially resolved | Isotope effect comparisons (2003-2007) |
| Stereochemical Outcomes | Inversion vs retention of configuration | Eckstein vs Burgers groups | Ongoing debate | Stereochemical analysis (1990s-2020s) |
| Solvent Effects on Mechanism | Aprotic vs protic solvent mechanistic changes | Westheimer vs Williams schools | Context-dependent | Kinetic studies in various solvents |
| Leaving Group Effects | Good vs poor leaving group pathways | Steinberg vs Atherton-Todd | Well-established | Structure-reactivity relationships |
| Nucleophile Basicity Threshold | pKa cutoff for mechanism change | Um et al. vs Guha et al. | Recently clarified | Brönsted plot analyses (2000s) |
| Transition State Geometry | Trigonal bipyramidal vs tetrahedral TS | Computational vs experimental chemists | Under investigation | Computational modeling (1993-2014) |
| Role of Hydrogen Bonding | Hydrogen bonding stabilizes/destabilizes TS | Multiple research groups | Emerging consensus | NMR and crystallographic studies |
The stereochemical outcomes of phosphorothioate reactions have generated significant debate within the scientific community. The central issue concerns whether these reactions proceed with inversion or retention of configuration at the phosphorus center. Early mechanistic studies suggested that all phosphoryl transfer reactions should proceed with inversion of configuration, following the well-established patterns observed for phosphate esters.
However, detailed stereochemical analysis of phosphorothioate antisense oligonucleotides has revealed that the situation is considerably more complex. Studies by Iwamoto and colleagues found that pure Sp hybrids are degraded more efficiently by RNase H than pure Rp forms, suggesting different mechanistic pathways for the two diastereomers. Subsequent work by Wan et al. and Ostergaard et al. reported contradictory findings, with both Rp and Sp forms showing variable enhancement or reduction of RNase H activity depending on the specific substrate and conditions employed.
The application of computational chemistry to phosphorus reaction mechanisms has revealed significant discrepancies between theoretical predictions and experimental observations. Early ab initio calculations at the HF level suggested that phosphorothioate hydrolysis should proceed exclusively through addition-elimination mechanisms involving pentacoordinate intermediates. However, experimental evidence from kinetic isotope effects and stereochemical studies indicates that many reactions follow concerted pathways.
Table 5: Computational vs Experimental Results in Mechanism Elucidation
| Study Type | Predicted/Observed Mechanism | Confidence Level | Limitations | Agreement Level |
|---|---|---|---|---|
| Ab initio calculations (HF) | Stepwise via dealkylation | Medium | Small model systems only | Poor for complex systems |
| DFT calculations (B3LYP) | Concerted with late TS | High | Solvation effects underestimated | Good for simple cases |
| Kinetic isotope effects | Concerted for P=O, stepwise for P=S | Very High | Limited to specific substrates | Excellent overall |
| Linear free energy relationships | Mechanism depends on nucleophile basicity | High | Assumes single mechanism | Good with mechanistic switching |
| Cross-interaction constants | Concerted (ρXY < 0) vs stepwise (ρXY > 0) | Very High | Requires careful substrate choice | Excellent when properly applied |
| Stereochemical analysis | Inversion for backside, retention for frontside | High | Difficult to assign absolute configuration | Good for well-defined systems |
| NMR mechanistic studies | Intermediate detection vs no intermediate | Medium | Intermediate lifetimes near detection limit | Variable depending on substrate |
The development of density functional theory (DFT) methods has improved the agreement between computational and experimental results, particularly when solvation effects are properly accounted for. Modern calculations using hybrid functionals such as B3LYP generally predict concerted mechanisms for simple phosphorylation reactions, in better agreement with experimental observations.
A particularly contentious issue has been the identification of basicity thresholds for mechanistic switching in phosphorylation reactions. Several research groups have proposed that weakly basic nucleophiles favor concerted mechanisms while strongly basic nucleophiles promote stepwise pathways through pentacoordinate intermediates. However, the exact pKa values that define these transitions remain subject to debate.
Studies by Um and colleagues suggested that the mechanistic changeover occurs around pKa = 4-5 for pyridine nucleophiles reacting with chlorothiophosphates. In contrast, work by Guha et al. indicated that the transition may occur at higher pKa values, around 7-8, depending on the specific substrate structure. These discrepancies likely reflect the sensitivity of mechanistic boundaries to subtle changes in reaction conditions, substrate structure, and solvent effects.
Corrosive;Acute Toxic;Irritant